4-iodo-1H-indazol

Descripción general

Descripción

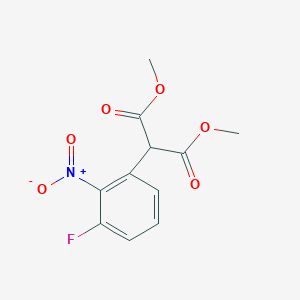

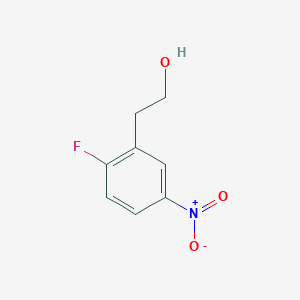

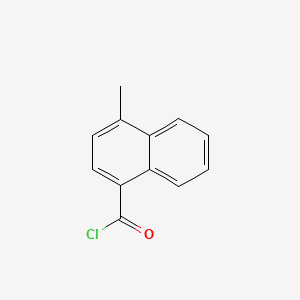

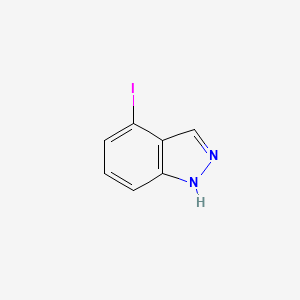

4-Iodo-1H-indazole is a derivative of indazole, which is a heterocyclic compound consisting of a benzene ring fused to a pyrazole ring. The indazole structure is a backbone for many pharmaceuticals and organic compounds with various biological activities. The presence of the iodine atom at the 4-position of the indazole ring makes 4-iodo-1H-indazole a valuable intermediate for further chemical modifications due to the reactivity of the iodine atom.

Synthesis Analysis

The synthesis of indazole derivatives can be achieved through various methods. One approach involves a metal-free cascade [4+1] cyclization reaction to synthesize 4-aryl-NH-1,2,3-triazoles from N-tosylhydrazones and sodium azide, as demonstrated in a study where molecular iodine mediated the coupling cyclization reaction . Another efficient synthesis method reported the creation of novel 3-heteroaryl N-1-functionalized indazoles via palladium cross-coupling reactions, which could potentially be adapted for the synthesis of 4-iodo-1H-indazole derivatives . Additionally, a five-step reaction sequence starting from 2-methyl-3-nitrophenol has been used to synthesize 4-(benzyloxy)-1H-indazole, which showcases the versatility of indazole synthesis strategies .

Molecular Structure Analysis

The molecular structure of indazole derivatives can be characterized using various spectroscopic techniques. For instance, the structure of 4-(benzyloxy)-1H-indazole was characterized by FTIR, 1H NMR, and ESI-MS, which are common methods for determining the structure of organic compounds . The crystal and molecular structure of a related compound, 2-(4-methoxybenzyl)-4-nitro-2H-indazole, was determined using X-ray crystallography, revealing its crystallization in the triclinic space group and providing detailed unit cell parameters . These techniques are essential for confirming the structure of synthesized compounds, including 4-iodo-1H-indazole.

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For example, 4-iodo-1,2,3-triazoles, which share a similar reactive site to 4-iodo-1H-indazole, were synthesized and further reacted through aminocarbonylation and aryloxycarbonylation to yield triazole-based 4-carboxamides and 4-esters, respectively . These reactions were carried out under mild conditions, indicating that 4-iodo-1H-indazole could also be amenable to such transformations, allowing for the synthesis of a wide range of functionalized compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-iodo-1H-indazole are influenced by the indazole core and the iodine substituent. The iodine atom is a key functional group that can participate in various chemical reactions, such as nucleophilic substitution or coupling reactions, due to its relatively high reactivity. The physical properties, such as solubility and melting point, would be specific to the compound and could be influenced by the presence of the iodine atom. Although the provided papers do not directly report on the physical and chemical properties of 4-iodo-1H-indazole, similar compounds' properties can provide insight into what might be expected for this compound [1-5].

Aplicaciones Científicas De Investigación

Química Sintética: Síntesis de Heterobiarílicos

En química sintética, 4-iodo-1H-indazol se utiliza en la síntesis de heterobiarílicos mediada por indio. Este proceso es crucial para crear compuestos con diversas actividades biológicas y aplicaciones potenciales en los fármacos .

Investigación Farmacéutica: Desarrollo de Fármacos

Los compuestos que contienen un fragmento de indazol, como This compound, se han investigado por su potencial como inhibidores de la proteasa del VIH, antagonistas del receptor de serotonina, inhibidores de la reductasa aldólica e inhibidores de la acetilcolinesterasa. Estas aplicaciones resaltan la importancia del compuesto en el desarrollo de nuevos agentes terapéuticos .

Investigación del Cáncer: Actividad Antitumoral

La investigación sobre la actividad anticancerígena de los derivados de indazol ha demostrado que estos compuestos pueden ser efectivos contra diversas líneas celulares cancerosasThis compound puede desempeñar un papel en el desarrollo de nuevos medicamentos contra el cáncer a través de su impacto en la proliferación y viabilidad celular .

Química Analítica: Estándares Cromatográficos

Como compuesto con propiedades químicas distintas, this compound puede servir como material estándar o de referencia en análisis cromatográficos para garantizar la precisión y exactitud en la identificación y cuantificación química.

Cada aplicación mencionada anteriormente representa un campo único donde this compound desempeña un papel importante. La versatilidad del compuesto demuestra su importancia en diversas disciplinas científicas.

BenchChem - 3-Iodo-6-(trifluorometil)-1H-indazol Thermo Fisher Scientific - 4-Iodo-1H-pirazol Springer - Síntesis de 1H-indazol MDPI - Actividad Antitumoral de Derivados de 1H-indazol-3-amina

Propiedades

IUPAC Name |

4-iodo-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQXSPSUIGJNJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2)C(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646276 | |

| Record name | 4-Iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885522-11-2 | |

| Record name | 4-Iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-IODO-1H-INDAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Iodo-1H-indazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/888C626XEP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.